![molecular formula C10H18Cl2N4 B1402711 N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride CAS No. 1361112-31-3](/img/structure/B1402711.png)
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Overview
Description
“N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
- N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has shown promise as an antiviral agent. Researchers have investigated its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). Its mechanism of action involves inhibiting viral replication, making it a potential candidate for drug development .
- In cancer research, this compound has drawn attention due to its potential as a targeted therapy. Scientists explore its ability to inhibit specific pathways involved in tumor growth and metastasis. Further studies are needed to validate its effectiveness and safety in treating various cancer types .
- N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has neuroprotective properties. Researchers investigate its impact on neuronal survival, synaptic plasticity, and neuroinflammation. Understanding its role in neurodegenerative diseases could lead to therapeutic interventions.
- Some studies explore the compound’s effects on cardiovascular health. It may modulate vascular tone, influence blood pressure regulation, or impact endothelial function. Investigating its cardiovascular properties could reveal novel therapeutic avenues.
- Researchers use this compound as a tool in chemical biology studies. It can selectively inhibit specific enzymes, aiding in the characterization of enzyme-substrate interactions. Understanding its binding affinity and selectivity is crucial for drug design.
- N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride serves as a building block in organic synthesis. Medicinal chemists use it to create derivatives with modified properties. These derivatives may exhibit improved pharmacokinetics, bioavailability, or target specificity.
Antiviral Research
Cancer Therapeutics
Neuroscience and Neuroprotection
Cardiovascular Research
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
The mechanism of action of a compound refers to how it produces its effect in a biological system. While the specific mechanism of action for “N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride” is not available, pyrimidine derivatives are known to have a wide range of biological activities .
Future Directions
properties
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMRUZLIVNIQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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